molecular formula C6H5ClF2N2 B3242794 3-Chloro-4,5-difluoro-1,2-diaminobenzene CAS No. 153505-34-1

3-Chloro-4,5-difluoro-1,2-diaminobenzene

Cat. No.: B3242794
CAS No.: 153505-34-1
M. Wt: 178.57 g/mol
InChI Key: CUEKPFMYASVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,5-difluoro-1,2-diaminobenzene (CAS 153505-34-1) is a high-purity chemical building block with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . This compound belongs to the class of substituted 1,2-diaminobenzenes, which are cornerstone intermediates in organic synthesis prized for their versatility as precursors to a wide array of nitrogen-containing heterocyclic systems . The vicinal diamine functionality provides a reactive di-nucleophilic site that readily undergoes condensation reactions with various electrophiles, such as dicarbonyl compounds, to construct fused ring systems including quinoxalines, benzimidazoles, and phenazines . The specific substitution pattern on this molecule, featuring chlorine and two fluorine atoms, offers a unique combination of steric and electronic properties for advanced research . The halogen atoms deactivate the aromatic ring towards certain reactions while making it highly amenable to nucleophilic aromatic substitution, allowing for further structural diversification . The strong electron-withdrawing effect of the halogens also decreases the electron density on the amino groups, fine-tuning the molecule's reactivity and the properties of the final synthesized product . This multifunctional building block is primarily studied in medicinal chemistry and materials science. In drug discovery, the halogen substituents can enhance binding affinity to biological targets and improve metabolic stability, making it a valuable scaffold for developing protein kinase inhibitors and other pharmacologically active molecules . In materials science, it is used to create novel polymers, dyes, and ligands with specific electronic or photophysical characteristics . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-difluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClF2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEKPFMYASVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276703
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
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Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-34-1
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153505-34-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4,5-difluoro-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4,5 Difluoro 1,2 Diaminobenzene and Its Precursors

Direct Halogenation Approaches for Functionalized 1,2-Diaminobenzenes

Direct halogenation of aromatic compounds is a fundamental transformation in organic synthesis. For substrates like functionalized 1,2-diaminobenzenes or their precursors, this approach requires careful control to achieve the desired regioselectivity, given the presence of multiple activating and deactivating groups.

Regioselective Chlorination and Fluorination Strategies

The introduction of chlorine and fluorine atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution. libretexts.orgwikipedia.org However, the direct halogenation of an existing diaminobenzene ring can be complicated by over-reaction and the formation of isomeric mixtures. A more common and controllable strategy involves the halogenation of a precursor molecule, such as a nitrated or otherwise protected aniline (B41778) derivative.

For instance, a plausible route to a precursor for 3-Chloro-4,5-difluoro-1,2-diaminobenzene involves the regioselective chlorination of a difluoronitrobenzene. A patented process describes the chlorination of 4-fluoronitrobenzene to produce 3-chloro-4-fluoronitrobenzene (B104753). google.com This reaction highlights the directing effects of the existing substituents; the nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. The chlorination occurs at the position ortho to the fluorine and meta to the nitro group, demonstrating precise regiochemical control. While electrophilic fluorination using agents like F₂ is possible, it is often explosive and leads to multiple products, making it less synthetically useful for creating specific isomers. wikipedia.org

Catalytic Systems and Optimized Conditions in Halogenation Processes

To enhance the electrophilicity of halogens like chlorine and bromine for reaction with aromatic rings, a Lewis acid catalyst is typically required. libretexts.orgwikipedia.org Common catalysts include iron halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃). libretexts.orgwikipedia.org These catalysts function by polarizing the halogen-halogen bond, creating a more potent electrophile that can overcome the aromatic stability of the benzene (B151609) ring. libretexts.org

In specific cases, specialized catalytic systems are employed to improve yield and selectivity. For the chlorination of 4-fluoronitrobenzene, the use of a mixed catalyst system, such as iodine combined with iron or antimony, has been shown to be effective in producing the desired 3-chloro-4-fluoronitrobenzene while minimizing the formation of dichloro by-products. google.com Another modern approach uses simple Lewis bases as catalysts. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been reported as an efficient and mild catalyst for aromatic halogenation using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. nih.gov This system operates at ambient conditions and provides good to excellent yields, although it is noted that aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, may show no reactivity under these conditions. nih.gov

Catalyst SystemHalogenating AgentSubstrate ExampleKey Feature
FeCl₃ / AlCl₃ Cl₂, Br₂Benzene derivativesGeneral-purpose Lewis acids for activating halogens. libretexts.orgwikipedia.org
Iodine / Iron Chlorine Gas4-FluoronitrobenzeneEnhances selectivity and yield in specific chlorinations. google.com
DABCO N-Chlorosuccinimide (NCS)m-DimethoxybenzeneMild, Lewis base-catalyzed reaction at ambient temperature. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes to Halogenated Diamines

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative to electrophilic substitution for introducing functionalities onto an aromatic ring. This pathway is particularly effective for aryl halides that are "activated" by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org

Displacement of Halogens by Amine Precursors

The SNAr mechanism involves a two-step process: the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For this reaction to proceed, the aromatic ring must contain at least one strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org This positioning is crucial for stabilizing the negative charge of the intermediate through resonance.

Aryl amination via SNAr is a common strategy. wikipedia.org In the context of synthesizing precursors for this compound, a halogen atom can be displaced by an amine or ammonia (B1221849). A key precursor, 3-chloro-4-fluoro-nitrobenzene, can be synthesized by reacting 3,4-dichloro-nitrobenzene with potassium fluoride (B91410), where one chlorine atom is displaced by fluoride via an SNAr reaction. prepchem.com Similarly, studies on 4,5-difluoro-1,2-dinitrobenzene show that its reaction with amines results in the displacement of the fluorine atoms in preference to the nitro groups, yielding aminodinitrobenzene derivatives. researchgate.net

Influence of Halogen Identity on Reactivity and Selectivity in SNAr

In SNAr reactions, the nature of the halogen leaving group significantly impacts the reaction rate. Contrary to trends seen in aliphatic substitution (Sₙ1/Sₙ2), where iodide is the best leaving group, the reactivity order in SNAr is often F > Cl > Br > I. youtube.com This inverted trend is because the first step, the nucleophilic attack on the carbon atom, is typically the rate-determining step. youtube.com The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack by the nucleophile. youtube.com

Computational studies have confirmed this trend, showing that the Gibbs free energies for the reaction of pyridine (B92270) with halobenzenes increase in the order I < Br < Cl < F, with the reaction being endergonic for fluorobenzene (B45895) due to the strength of the C-F bond. nih.gov However, in activated systems (e.g., dinitro-substituted rings), the high polarization afforded by fluorine facilitates the rate-limiting attack, making it a better leaving group in those contexts. youtube.com This principle is vital in designing synthetic routes that involve the selective displacement of one halogen over another.

Reduction of Nitro-precursors to this compound

The final and crucial step in the synthesis of this compound from a nitro-substituted precursor is the reduction of the nitro groups to primary amino groups. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using a variety of reagents and conditions. The choice of reducing agent can be critical, especially when chemoselectivity is required.

The synthesis often starts with a nitrated precursor like 2-Chloro-1,3-Difluoro-4-Nitrobenzene or a related dinitro compound. innospk.com The reduction of such compounds can be achieved through several methods. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved a reduction of the corresponding nitro intermediate. researchgate.net Common and effective methods include the use of metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl) or iron (Fe) powder with acetic acid. nih.govscispace.com Another widely used method is catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). scispace.com

For polynitro compounds, selective reduction of one nitro group can be achieved using specific reagents like sodium sulfide (B99878) or polysulfide in what is known as the Zinin reduction. scispace.comstackexchange.com The selectivity in these reductions is often governed by steric hindrance, with the least hindered nitro group being preferentially reduced. stackexchange.com The presence of other functional groups can also direct the reduction; for example, a nitro group ortho to a hydroxyl or alkoxy group is often reduced preferentially. stackexchange.com

Reducing SystemTypical ConditionsKey Features
Iron / Acetic Acid RefluxA common, effective method for reducing nitroarenes to anilines. nih.gov
Tin / HCl Acidic mediaA classical method for nitro group reduction that does not affect carbonyl groups. scispace.com
Sodium Polysulfide (Na₂Sₓ) Aqueous or alcoholic solution, heatUsed for the selective reduction of one nitro group in polynitro compounds (Zinin Reduction). scispace.comstackexchange.com
Catalytic Hydrogenation (H₂) Palladium on Carbon (Pd/C)A clean reduction method, though it may also reduce other functional groups. scispace.com
Zinc / Ammonium Chloride Aqueous solutionA milder reducing agent sometimes used for selective reductions. scispace.com

Chemical Reduction Methods and Optimization of Conditions

The conversion of a nitroaniline precursor to this compound is most commonly achieved through chemical reduction. The selection of the reducing agent and the optimization of reaction conditions are crucial for achieving high yields and purity.

Standard methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts like Raney nickel or palladium on carbon (Pd/C) are frequently employed. The process is often carried out in a solvent such as ethanol (B145695). google.com

Metal-Acid Systems: A classic and effective approach is the Béchamp reduction, which uses iron powder in the presence of an acid like acetic acid or hydrochloric acid. nih.gov A mixture of the nitro compound, iron powder, and acid in a solvent system like ethanol/water is refluxed to facilitate the reduction. nih.gov

Stannous Chloride Reduction: Another common laboratory-scale method involves the use of tin(II) chloride (SnCl₂) in a concentrated acidic medium, typically hydrochloric acid. google.com

Optimization of these processes involves adjusting temperature, pressure (for catalytic hydrogenation), reaction time, and the stoichiometric ratios of reactants to maximize the conversion of the nitro compound while minimizing the formation of byproducts.

Table 1: Comparison of Common Chemical Reduction Methods for Nitroanilines

Reduction Method Typical Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Raney Ni or Pd/C, Ethanol, Elevated pressure/temp High yield, Clean product (water is the only byproduct) Requires specialized high-pressure equipment, Flammable H₂ gas
Iron/Acid Reduction Fe powder, Acetic Acid or HCl, Ethanol/Water, Reflux Inexpensive, Readily available reagents, High yield nih.gov Can require filtration to remove iron salts, Not as "clean" as hydrogenation

| Tin(II) Chloride Reduction | SnCl₂, Concentrated HCl, Room temp or gentle heating | Effective for a wide range of substrates, Mild conditions google.com | Generates significant tin-based waste, Stoichiometric amounts of metal salt required |

This table is generated based on information from sources nih.gov and google.com regarding general nitro group reductions.

Emerging Green Chemistry Approaches in Diamine Synthesis

In line with the principles of sustainable development, green chemistry approaches are being increasingly investigated for the synthesis of aromatic diamines. mdpi.com These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov

Key green approaches applicable to diamine synthesis include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a primary goal. rasayanjournal.co.inrsc.orgejcmpr.com Water-mediated reactions can offer advantages in both yield and work-up procedures. rsc.org

Catalytic Innovations: The development of recyclable catalysts and methods that improve atom economy are central to green synthesis. mdpi.com This includes catalytic transfer hydrogenation, which uses a safe source of hydrogen (e.g., formic acid or isopropanol) instead of flammable hydrogen gas.

Energy Efficiency: Techniques like microwave irradiation and ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by using mechanochemical grinding, represents a highly efficient and clean synthetic method. mdpi.comnih.gov

These strategies contribute to making the synthesis of diamines and other chemical intermediates more economically and environmentally sustainable. rasayanjournal.co.in

Advanced Synthetic Techniques for this compound

To meet the demands of industrial production and accelerate research, advanced synthetic techniques are being applied to the synthesis of this compound and related compounds.

Continuous Flow Synthesis for Scalable Production

For industrial-scale production, continuous flow synthesis presents a significant advantage over traditional batch processing. In a flow reactor, reactants are continuously pumped and mixed, and the product is collected as it forms. This method allows for superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and improved product purity.

The benefits of this technique are substantial, particularly for reactions that are highly exothermic or involve unstable intermediates. The small reaction volume at any given moment enhances safety, while the automated nature of the process allows for stable, long-term production runs without the need for batch-to-batch workup. nih.gov

Table 2: Advantages of Continuous Flow vs. Batch Synthesis

Feature Continuous Flow Synthesis Traditional Batch Synthesis
Scalability Easily scalable by extending run time Requires larger reactors, which can change reaction dynamics
Safety Enhanced safety due to small reaction volumes Higher risk with large volumes of hazardous materials
Process Control Precise control over temperature, pressure, and mixing Gradients in temperature and concentration are common
Efficiency Higher space-time yield, often reduced reaction times nih.gov Inefficient downtime between batches for cleaning and setup

| Product Quality | Consistent product quality, higher purity | Batch-to-batch variability can be an issue |

This table is generated based on principles described in sources and nih.gov.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times and often an increase in product yields. mdpi.comnih.gov

This technique is particularly effective for the synthesis of heterocyclic compounds derived from 1,2-diaminobenzenes. nih.gov For example, in reactions to form benzimidazoles, microwave irradiation has been shown to reduce reaction times from many hours under conventional heating to mere minutes. nih.gov This rapid, energy-efficient approach is a key technology in modern drug discovery and process development. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conditions Reaction Time Yield Source
Triazole Synthesis Conventional Heating 12 h 91% nih.gov
Triazole Synthesis Microwave Irradiation 15 min 95% nih.gov
Dihydropyridine Synthesis Conventional Heating (Water) 1.5 h 81% nih.gov

| Dihydropyridine Synthesis | Microwave Irradiation (Water) | 10-12 min | 94-97% | nih.gov |

This table presents data from multi-component reactions that illustrate the kinetic enhancements of microwave synthesis as described in sources nih.gov and nih.gov.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4,5 Difluoro 1,2 Diaminobenzene

Condensation Reactions for Heterocyclic Ring Formation

The presence of two adjacent amino groups allows 3-Chloro-4,5-difluoro-1,2-diaminobenzene to undergo condensation reactions with a variety of dielectrophilic reagents, leading to the formation of fused heterocyclic rings. These reactions are fundamental in constructing complex molecules for applications in medicinal chemistry and materials science.

The reaction between ortho-phenylenediamines and 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines. nih.govnih.gov For This compound , this involves a double condensation reaction with a 1,2-diketone, such as benzil.

The mechanism proceeds via a two-step acid-catalyzed condensation. Initially, one amino group performs a nucleophilic attack on one of the ketone's carbonyl carbons. Following the elimination of a water molecule to form an imine, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group. A final dehydration step yields the aromatic quinoxaline (B1680401) ring. nih.gov The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be facilitated by various catalysts. sapub.org The presence of the chloro and fluoro substituents on the benzene (B151609) ring influences the electronic properties of the resulting quinoxaline, which can be advantageous for developing biologically active agents. nih.gov For instance, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been reported as a route to potential anti-HIV agents. nih.gov

Table 1: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines and 1,2-Diketones This table presents a generalized summary of reaction conditions for quinoxaline synthesis, applicable to substrates like this compound.

Reactant 1 Reactant 2 Catalyst/Solvent Conditions Product Type Yield Reference
o-Phenylenediamine (B120857) Benzil Acetic Acid Reflux, 2h 2,3-Diphenylquinoxaline Good to Excellent arkat-usa.org
o-Phenylenediamine Benzil Phenol (20 mol%) / EtOH:H₂O Room Temp 2,3-Diphenylquinoxaline Excellent (95%) sapub.org
1,2-Diamino-4-chloro-5-fluorobenzene 1,2-Diketones Not specified Ring closure 6-Chloro-7-fluoro quinoxalines High (90% for precursor) nih.gov

Benzimidazoles are another important class of heterocycles readily synthesized from This compound . The reaction typically involves condensation with either an aldehyde or a carboxylic acid (or its derivative). nih.govorientjchem.org

When reacting with an aldehyde, the process is a two-step reaction. orientjchem.org First, a Schiff base is formed between one amino group and the aldehyde. This intermediate then undergoes an oxidative cyclodehydrogenation to form the benzimidazole (B57391) ring. Various oxidizing agents can be used, or in some cases, air oxidation is sufficient. organic-chemistry.org The reaction can be catalyzed by acids such as p-toluenesulfonic acid (ρ-TSOH) or performed under catalyst-free conditions at ambient temperature. uit.noresearchgate.net

Alternatively, direct condensation with a carboxylic acid at high temperatures, often in the presence of a strong acid, forces the elimination of two water molecules to yield the benzimidazole. orientjchem.org Research indicates that using 4,5-dihalogenated phenylenediamines can result in lower yields compared to unsubstituted analogs, likely due to the electronic effects of the halogens. uit.no

Table 2: Benzimidazole Synthesis from o-Phenylenediamines This table illustrates common methods for benzimidazole synthesis applicable to this compound.

Reactant 1 Reactant 2 Catalyst/Solvent Conditions Product Type Yield Reference
o-Phenylenediamine Aldehyde H₂O₂/HCl / Acetonitrile Room Temp 2-Arylbenzimidazoles Excellent organic-chemistry.org
o-Phenylenediamine Carboxylic Acid ρ-TSOH / Toluene Reflux, 2-3h 2-Substituted Benzimidazoles Good researchgate.net
1,2-Diaminoarenes Aldehyde None / Methanol Room Temp, 1 min 2-Substituted Benzimidazoles Moderate to Excellent uit.no

Phenazines can be synthesized through the oxidative condensation of ortho-phenylenediamines. A modern approach involves the electrochemical oxidative (4+2) cyclization between anilines and o-phenylenediamines. nih.gov In a potential application, This compound could react with an aniline (B41778) derivative in an undivided electrochemical cell. This method proceeds via a dual C-H amination followed by oxidation, offering high atom and step efficiency to construct the phenazine (B1670421) core at room temperature. nih.gov The halogen substituents would be retained on the final phenazine structure, influencing its electronic and biological properties.

The synthesis of fused imidazolidine (B613845) systems is less commonly reported for this specific starting material. However, analogous reactions suggest that condensation with a suitable 1,2-dielectrophile, such as glyoxal, followed by a reduction step could potentially yield a fused imidazolidine ring system. The initial condensation would form a dihydroquinoxaline, which upon controlled reduction could lead to the saturated imidazolidine fused to the benzene ring.

The direct synthesis of thiadiazole or pyrrole (B145914) rings fused to the This compound core (i.e., benzothiadiazoles or benzopyrroles) follows specific synthetic routes.

For thiadiazole derivatives, the synthesis of 2,1,3-benzothiadiazoles can be achieved by reacting ortho-phenylenediamines with thionyl chloride (SOCl₂) or sulfur dioxide precursors. This reaction would lead to the formation of a 5-chloro-6,7-difluoro-2,1,3-benzothiadiazole.

Regarding pyrrole derivatives, while direct fusion is less common, This compound can be a precursor for more complex systems containing a pyrrole moiety. For example, the quinoxaline derivatives synthesized as described in section 3.1.1 can be further functionalized. A pyrrole ring could be constructed onto the quinoxaline scaffold, or a pyrrole-containing substituent could be introduced via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom, coupled with the ortho-diamine groups, activates the aromatic ring of This compound for nucleophilic aromatic substitution (SNAAr).

The chlorine and fluorine atoms on the benzene ring can be displaced by strong nucleophiles. The relative reactivity of the halogens depends on the reaction conditions and the specific nucleophile used. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine. Therefore, a nucleophile like a thiolate (RS⁻) or ammonia (B1221849) (NH₃) would likely first replace one of the fluorine atoms. Sequential substitutions are possible, allowing for the introduction of multiple different functional groups. nih.gov For instance, reacting This compound with one equivalent of a sodium thiolate could yield a product where one fluorine atom is replaced by a thioether group. Using an excess of the nucleophile or harsher conditions could lead to the substitution of the second fluorine and potentially the chlorine atom. These substitution reactions are crucial for fine-tuning the properties of molecules derived from this diamine.

Table 3: Nucleophilic Aromatic Substitution on Halogenated Aromatics This table provides examples of SNAr reactions on analogous compounds, demonstrating the principle applicable to this compound.

Substrate Nucleophile Conditions Product Reference
4,5-Difluoro-1,2-dinitrobenzene 2-Hydroxythiophenol Na₂CO₃, EtOH, 75°C Phenoxathiine derivative nih.gov
2,3-Dichloroquinoxaline Thiophenols Not specified Quinoxaline thioethers nih.gov
3,4-Dichloro-1,2,5-thiadiazole Potassium Fluoride (B91410) (KF) Sulfolane, Reflux 3-Chloro-4-fluoro-1,2,5-thiadiazole

Regioselectivity and Chemo-selectivity in Halogen Exchange

The presence of three halogen atoms—one chlorine and two fluorine—on the aromatic ring of this compound introduces distinct possibilities for selective substitution reactions. Chemo-selectivity in halogen exchange is primarily dictated by the relative strengths of the carbon-halogen bonds. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, meaning the chlorine atom is more susceptible to nucleophilic substitution.

In palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki reactions, the reactivity of the carbon-halogen bond is crucial. The typical order of reactivity for halogens in these reactions is I > Br > Cl >> F. Consequently, in a molecule containing both chloro and fluoro substituents, the chloro group is preferentially replaced. For related dihalogenated compounds, it has been demonstrated that more reactive halogens like bromine and iodine offer greater selectivity in Pd-catalyzed reactions compared to chlorine. researchgate.net This principle suggests that reactions targeting halogen exchange on this compound would selectively occur at the C3 position (the site of the chlorine atom) while leaving the C-F bonds at positions 4 and 5 intact.

Regioselectivity is further influenced by the electronic environment of the ring, which is heavily modulated by the two amino groups and the three halogen atoms. The amino groups are strong activating groups that direct ortho- and para-, while the halogens are deactivating. The specific site of reaction depends on the reaction type and the directing effects of these functional groups.

Table 1: Properties of Halogen Bonds Relevant to Selectivity

Bond Type Average Bond Enthalpy (kJ/mol) Electronegativity (Pauling Scale) Notes
C-Cl 339 3.16 Weaker bond, more susceptible to cleavage and exchange.

This interactive table summarizes the bond properties that determine chemo-selectivity in halogen exchange reactions.

Electronic and Steric Effects of Fluoro and Chloro Substituents on Reactivity

The reactivity of the this compound molecule is a delicate balance of electronic and steric effects exerted by its substituents.

Steric Effects: The presence of five substituents on the benzene ring creates a sterically hindered environment. The chloro group is larger than the fluoro groups, and both introduce steric bulk that can impede the approach of reagents to adjacent positions. This steric hindrance can influence the regioselectivity of reactions, sometimes favoring substitution at less crowded sites. For instance, in reactions involving the amino groups, such as Schiff base formation, the adjacent chloro and fluoro substituents can sterically hinder the reaction.

Oxidation and Redox Behavior

The diamino functionality makes this compound susceptible to oxidation, leading to a variety of cyclic products and interesting intermediates.

Pathways to Oxidative Cyclization Products

Ortho-phenylenediamines are well-established precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles and quinoxalines, through oxidative cyclization reactions. The oxidation of this compound can be initiated by various oxidizing agents. The general mechanism involves the initial oxidation of the diamine to a diimine or a related reactive intermediate. This intermediate can then undergo intramolecular cyclization. For example, reaction with a carboxylic acid followed by oxidative cyclization would yield a substituted benzimidazole. Similarly, condensation with a 1,2-dicarbonyl compound like glyoxal, followed by oxidation, would produce a substituted quinoxaline. The halogen substituents remain on the benzene ring of the resulting heterocyclic product, imparting specific properties such as increased lipophilicity and metabolic stability.

Diradical Intermediates in Metal-Mediated Oxidations

In the presence of certain metal catalysts, the oxidation of this compound can proceed through radical pathways. It has been noted that the compound can act as a diradical intermediate, particularly in iron-mediated oxidations. This process likely involves a two-step single-electron transfer (SET) from the diamine to the metal center. The first electron transfer generates a radical cation. A second electron transfer, either from the remaining amino group or through disproportionation, can lead to the formation of a neutral diradical species or a diimine. These highly reactive diradical intermediates are key precursors in certain polymerization or cyclization reactions, and their formation is a critical aspect of the compound's redox behavior.

Schiff Base Formation and Related Condensations

The primary amino groups of this compound are nucleophilic and readily react with carbonyl compounds.

Reactions with Aldehydes for Ligand Precursors

This compound serves as an excellent building block for synthesizing Schiff base ligands through condensation with aldehydes. This reaction involves the nucleophilic attack of the nitrogen atoms of the diamine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an imine (C=N) bond.

Depending on the stoichiometry, the reaction can yield different products. Using one equivalent of an aldehyde can lead to a mono-Schiff base, while using two equivalents can result in the formation of a bis-Schiff base where both amino groups have reacted. These resulting Schiff bases, which feature imine functionalities and a halogenated aromatic backbone, are valuable as ligands in coordination chemistry. The nitrogen atoms of the imine groups and potentially other donor atoms within the aldehyde-derived part of the molecule can coordinate to metal ions, forming stable metal complexes. The halogen substituents can fine-tune the electronic properties and steric profile of these ligands, influencing the catalytic activity or physical properties of the resulting metal complexes.

Table 2: Potential Schiff Base Products from this compound

Reactant Aldehyde Stoichiometry (Diamine:Aldehyde) Resulting Schiff Base Structure Potential Application
Salicylaldehyde 1:2 Bis-Schiff base with hydroxyl groups Ligand for forming multinuclear metal complexes
Benzaldehyde 1:2 Bis-Schiff base Precursor for coordination polymers

This interactive table illustrates the types of Schiff base ligands that can be synthesized from this compound and various aldehydes.

Influence of Substituents on Schiff Base Formation Rates

Detailed research findings and data tables on the influence of the chloro and difluoro substituents on the rate of Schiff base formation for this compound are not available in the surveyed scientific literature.

Advanced Characterization Methodologies in Research on 3 Chloro 4,5 Difluoro 1,2 Diaminobenzene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Chloro-4,5-difluoro-1,2-diaminobenzene derivatives. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about molecular structure, connectivity, and the chemical environment of atoms. For complex molecules like the derivatives of this trifunctionalized benzene (B151609) ring, a combination of ¹H, ¹³C, and ¹⁹F NMR is often indispensable. rsc.orgnih.gov

Proton (¹H) and Carbon (¹³C) NMR Techniques

¹H and ¹³C NMR are fundamental tools for elucidating the organic framework of derivatives synthesized from this compound. researchgate.netresearchgate.net In the synthesis of benzimidazole (B57391) derivatives, for instance, the condensation reaction with aldehydes or carboxylic acids results in a new heterocyclic ring system. rsc.org

¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms. For benzimidazole derivatives, the disappearance of the signals corresponding to the four amino protons of the starting diamine and the appearance of a new N-H signal (typically in the range of δ 12.0-13.0 ppm in DMSO-d6) confirm the cyclization. rsc.org Aromatic proton signals provide information about the substitution pattern on the newly formed benzimidazole ring and any other aromatic moieties introduced during the synthesis. rsc.orgcore.ac.uk

¹³C NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment. organicchemistrydata.orgmdpi.com The formation of a benzimidazole ring from this compound would be confirmed by the appearance of a signal for the C2 carbon (the carbon between the two nitrogen atoms), typically observed downfield (e.g., δ ~150-154 ppm), and characteristic shifts for the other carbons in the heterocyclic system. rsc.orgmdpi.com The signals for the fluorine- and chlorine-bearing carbons are also diagnostic, with their chemical shifts influenced by the electronegativity and position of the halogen substituents. researchgate.net Two-dimensional NMR techniques like HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unambiguously assign proton and carbon signals by correlating nuclei that are bonded to each other or are separated by two or three bonds. researchgate.netcore.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for a Benzimidazole Derivative Data is illustrative for a generic 2-aryl-5(or 6)-chlorobenzimidazole derivative in DMSO-d6, based on reported values for similar structures. rsc.org

Signal TypeAtomRepresentative Chemical Shift (δ, ppm)
¹H NMR N-H (imidazole)12.9 - 13.1
Aromatic (benzimidazole ring)7.2 - 7.7
Aromatic (2-aryl substituent)7.5 - 8.2
¹³C NMR C2 (imidazole)150.2 - 151.7
C=C (Aromatic)111.8 - 135.0
C-Cl~125.6

Fluorine (¹⁹F) NMR for Halogenated Systems Analysis

Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy is a particularly powerful and essential analytical tool. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgbiophysics.org

¹⁹F NMR offers several advantages for studying these compounds:

High Sensitivity and Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approx. 800 ppm), which minimizes signal overlap even in complex multifluorinated molecules. wikipedia.org This allows for the clear resolution of signals from the two different fluorine atoms on the benzene ring of the derivatives.

Structural Information from Coupling Constants: Fluorine atoms couple not only with other fluorine atoms but also with ¹H and ¹³C nuclei. rsc.orghuji.ac.il These J-couplings (nJHF, nJCF, nJFF) provide valuable through-bond connectivity information, helping to confirm the substitution pattern and elucidate the precise molecular structure. nih.gov

Reaction Monitoring: Changes in the chemical environment of the fluorine atoms during a reaction lead to significant changes in their chemical shifts. This makes ¹⁹F NMR an excellent method for monitoring the progress of reactions involving the fluorinated aromatic ring, confirming the consumption of the starting material and the formation of the product.

In derivatives of this compound, the two fluorine atoms at positions 4 and 5 would be expected to show distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling patterns providing unambiguous proof of the structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a critical technique used to determine the molecular weight of the synthesized derivatives and to gain structural insights through the analysis of fragmentation patterns. scispace.comjournalijdr.com Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used. journalijdr.comresearchgate.net

Upon analysis, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. miamioh.edu Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern, with a second peak (M+2) at two mass units higher than the monoisotopic peak, having approximately one-third the intensity. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. For benzimidazole derivatives, common fragmentation pathways include:

Cleavage of the Imidazole (B134444) Ring: A characteristic fragmentation involves the loss of an HCN molecule from the imidazole ring. scispace.comjournalijdr.com

Loss of Substituents: Fragmentation often begins with the loss of substituents from the main scaffold. nih.gov In the case of derivatives from this compound, the loss of halogen atoms (Cl or F) or a hydrogen halide (HCl or HF) can be observed. miamioh.edu

Side-Chain Fragmentation: If the derivative contains side chains (e.g., at the N1 or C2 position of a benzimidazole), cleavage of bonds within these chains, particularly alpha-cleavage in amines, is a dominant fragmentation route. researchgate.netlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progression and Conjugation Studies

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the formation of derivatives by tracking changes in functional groups. researchgate.net In the synthesis of benzimidazoles from this compound, the IR spectrum of the starting material would show characteristic N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). After successful cyclization to form the benzimidazole, these peaks would be replaced by a broader N-H stretch for the secondary amine in the imidazole ring (around 3440 cm⁻¹) and the appearance of a C=N stretching vibration (around 1623 cm⁻¹), confirming the formation of the new heterocyclic ring. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. youtube.comlibretexts.org The benzene ring and the imidazole ring form a conjugated chromophore that absorbs UV light. fiveable.melibretexts.org The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation. masterorganicchemistry.com Extending the conjugated system, for example, by adding aromatic substituents to the benzimidazole core, typically results in a bathochromic (red) shift to longer wavelengths. This technique is valuable for confirming the electronic structure of the derivatives and studying how different substituents affect the HOMO-LUMO energy gap. youtube.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides quantitative determination of the elemental composition of a compound. It is used to verify that the empirical formula of a newly synthesized derivative matches the theoretically calculated formula. nih.gov For derivatives of this compound, the analysis would focus on determining the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental results must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the purity and proposed chemical formula of the compound. researchgate.netnih.gov This verification is a standard and essential step in the characterization of new chemical entities.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. nih.govchristuniversity.in This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For derivatives of this compound, a successful crystal structure analysis provides a three-dimensional model of the molecule. researchgate.net This allows for the precise measurement of:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Planarity and Torsional Angles: Determining the spatial arrangement of the different rings and substituents. For example, in a 2-aryl-benzimidazole derivative, it would reveal the dihedral angle between the benzimidazole ring system and the aryl substituent. researchgate.net

Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonding (e.g., N-H···N bonds between benzimidazole molecules) and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.govchristuniversity.in

This detailed solid-state information is invaluable for understanding the physical properties of the material and for structure-property relationship studies. nih.gov

Computational and Theoretical Studies on 3 Chloro 4,5 Difluoro 1,2 Diaminobenzene

Prediction of Electronic Properties and Reactivity Descriptors (e.g., frontier orbitals)

Similarly, research predicting the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and other reactivity descriptors for 3-Chloro-4,5-difluoro-1,2-diaminobenzene is not available in the surveyed literature. Such studies are crucial for understanding a molecule's reactivity and potential applications, but specific analyses for this compound have not been published.

Comparative Research and Structure Reactivity Relationships with Analogues

Impact of Halogen Substitution Patterns (e.g., Chloro vs. Fluoro, Positional Isomers)

Chloro vs. Fluoro Substitution:

Inductive Effect: Fluorine is the most electronegative halogen, exerting a stronger electron-withdrawing inductive effect (-I) than chlorine. This generally leads to a greater deactivation of the aromatic ring.

Resonance Effect: The resonance effect (+R) involves the donation of a lone pair from the halogen into the aromatic π-system. For this to be effective, orbital overlap between the halogen's p-orbital and the carbon's p-orbital is crucial. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the 3p orbital of chlorine. Consequently, fluorine has a more significant resonance effect than chlorine.

Positional Isomers: The relative positions of the halogens and amino groups are critical. For instance, in 3-Chloro-4,5-difluoro-1,2-diaminobenzene, the halogens are adjacent to the amino groups. This positioning has a pronounced effect on the basicity and nucleophilicity of the nitrogen atoms.

A comparison with other isomers highlights these differences. For example, moving the chlorine atom to a different position, such as in 4-Chloro-1,2-diaminobenzene, alters the electronic distribution and steric hindrance around the amino groups, thereby changing its reactivity in condensation reactions. nih.govsigmaaldrich.com Computational studies on halogenated o-phenylenebiscarbenes show that while halogen substitution has a minimal effect on the geometry of electronic states of the same symmetry, it has a pronounced stabilizing effect on certain electronic states relative to others, with fluorine having the strongest effect. ucy.ac.cy

Table 1: Comparison of Properties of Halogenated o-Phenylenediamine (B120857) Analogues
Compound NameStructureMolecular FormulaMolecular Weight (g/mol)Key Features
This compoundStructure of this compoundC6H5ClF2N2178.57Contains one chloro and two fluoro substituents.
4-Chloro-1,2-diaminobenzeneStructure of 4-Chloro-1,2-diaminobenzeneC6H7ClN2142.59Single chloro substituent para to an amino group. sigmaaldrich.comsigmaaldrich.com
4,5-Difluoro-1,2-diaminobenzeneStructure of 4,5-Difluoro-1,2-diaminobenzeneC6H6F2N2144.12Two fluoro substituents. nih.govtcichemicals.com
3,5-Dichloro-1,2-diaminobenzeneStructure of 3,5-Dichloro-1,2-diaminobenzeneC6H6Cl2N2177.03Two chloro substituents meta to each other. sigmaaldrich.com

Comparison of Reactivity and Selectivity with Other Substituted o-Phenylenediamines

o-Phenylenediamines are versatile precursors for the synthesis of various heterocyclic compounds, most notably benzimidazoles, quinoxalines, and benzodiazepines, through condensation reactions with carbonyl compounds or their derivatives. researchgate.netresearchgate.netresearcher.life The reactivity of the diamine is largely governed by the nucleophilicity of its amino groups.

Unsubstituted o-Phenylenediamine: This compound readily reacts with aldehydes and ketones. researchgate.netacs.org For example, its reaction with aromatic aldehydes can be difficult to control, often leading to the formation of 2-arylbenzimidazoles through intramolecular cyclization of an initial Schiff base intermediate. researchgate.net

Halogenated o-Phenylenediamines: The presence of electron-withdrawing halogens in this compound significantly decreases the electron density on the amino groups. This reduction in nucleophilicity makes it less reactive than unsubstituted o-phenylenediamine. Studies on related compounds show that electron-withdrawing groups on the diamine ring generally slow down condensation reactions. researchgate.net

However, this reduced reactivity can also enhance selectivity. While the reaction of unsubstituted o-phenylenediamine can sometimes lead to multiple products, the deactivating effect of the halogens in this compound can help in isolating intermediates or favoring a specific reaction pathway. For instance, in the synthesis of nitric oxide scavengers, the nucleophilicity of the amine moieties in o-phenylenediamine derivatives is a key factor. nih.gov Substituting the ring with electron-donating methyl groups was found to increase reactivity, whereas electron-withdrawing groups like nitro groups decreased it. nih.gov By analogy, the chloro and fluoro groups in the target compound would decrease its reactivity in such reactions compared to the parent o-phenylenediamine.

In reactions involving nucleophilic substitution on the aromatic ring itself (e.g., of a precursor like 3-Chloro-4,5-difluoro-1,2-dinitrobenzene), the fluorine atoms are generally more susceptible to displacement than nitro groups, highlighting the high reactivity of fluorinated aromatic positions towards nucleophiles. researchgate.net

Electronic and Steric Influence of Different Halogen Combinations on Reaction Outcomes

The specific combination of one chlorine and two fluorine atoms in this compound creates a unique electronic and steric profile that dictates its reaction outcomes.

Electronic Influence: The cumulative inductive effect of the three halogen atoms strongly deactivates the ring. The fluorine atoms at positions 4 and 5, along with the chlorine at position 3, create a significant electron-poor region on the benzene (B151609) ring. This influences reactions in several ways:

Basicity of Amino Groups: The pKa of the amino groups is lowered, making them less basic and less nucleophilic compared to those in unsubstituted OPD or even monochlorinated OPDs. nih.gov

Steric Influence: The chlorine atom at position 3 is adjacent to one of the amino groups (at position 2). This creates steric hindrance that can influence the regioselectivity of reactions. When reacting with unsymmetrical reagents, the less sterically hindered amino group (at position 1) might react preferentially. This steric crowding can also affect the conformation of reaction intermediates and transition states. For example, in the formation of disubstituted o-phenylenediamines, steric hindrance from bulky aromatic rings can lead to the formation of a single, preferred imine configuration. researchgate.net

The combination of fluorine and chlorine provides a different steric and electronic environment than having three identical halogens. The smaller size of fluorine compared to chlorine means the steric hindrance it imposes is less severe. This balance between electronic deactivation and steric factors is crucial in determining the final structure of complex molecules derived from this diamine. Studies on the metabolism of 3-chloro-4-fluoroaniline, a related structure, show that metabolic transformations like N-acetylation and hydroxylation are major pathways, indicating that the amino groups remain reactive despite the halogen presence. researchgate.net

Table 2: Summary of Electronic and Steric Effects of Halogens on o-Phenylenediamine Reactivity
EffectInfluence of Fluoro SubstituentsInfluence of Chloro SubstituentsCombined Influence in this compound
Inductive Effect (-I)Strong electron withdrawal; deactivates ring.Moderate electron withdrawal; deactivates ring.Strong cumulative deactivation of the aromatic ring, reducing nucleophilicity of amino groups. youtube.com
Resonance Effect (+R)Moderate electron donation (effective 2p-2p orbital overlap).Weak electron donation (less effective 3p-2p orbital overlap).Directs electrophilic attack (if forced) to ortho/para positions relative to the halogens, but the effect is secondary to the amino groups' directing influence. youtube.com
Steric HindranceRelatively small steric footprint.Larger steric footprint than fluorine.The chlorine at C3 provides significant steric hindrance for the adjacent amino group at C2, potentially leading to regioselective reactions at the less hindered N1 position. researchgate.net
Overall ReactivityGenerally decreases reactivity in electrophilic additions and condensation reactions compared to unsubstituted OPD.Significantly reduced reactivity compared to OPD, but this can be beneficial for controlling selectivity and preventing side reactions. nih.gov

Future Research Directions and Unexplored Avenues for 3 Chloro 4,5 Difluoro 1,2 Diaminobenzene Chemistry

Development of Novel Green and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic amines has traditionally relied on methods that, while effective, often involve hazardous reagents or conditions. For instance, the Balz–Schiemann reaction is a common method for introducing fluorine into aromatic rings but can involve explosive intermediates tandfonline.com. The reduction of fluorine-containing nitro compounds is another key step, often achieved through catalytic hydrogenation alfa-chemistry.com. The synthesis for 3-Chloro-4,5-difluoro-1,2-diaminobenzene itself has been noted to involve the halogenation of 1,2-diaminobenzene . Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.

Key areas for exploration include:

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. nih.gov Its application in synthesizing benzimidazoles from o-phenylenediamines is well-documented, drastically reducing reaction times from hours to minutes. nih.govtandfonline.comtandfonline.com Future work could focus on adapting microwave-assisted protocols for the synthesis of this compound or its precursors, aiming to enhance efficiency and reduce energy consumption.

Ultrasound-Assisted Synthesis (Sonochemistry) : Sonochemistry utilizes the phenomenon of acoustic cavitation to drive chemical reactions, offering an efficient and economical alternative to conventional methods. nih.gov This technique has been successfully applied to the synthesis of various heterocycles, including benzimidazoles and benzodiazepines, often in aqueous media and with simple workups. mdpi.comnih.govresearchgate.net Investigating the use of ultrasound for the synthesis of the title compound could lead to faster, catalyst-free, and more sustainable production methods. researchgate.net

Advanced Catalytic Systems : A shift away from stoichiometric and often toxic reagents towards catalytic systems is a cornerstone of green chemistry. Research into heterogeneous nanocatalysts, such as supported gold nanoparticles, has shown promise for benzimidazole (B57391) synthesis at ambient temperatures without additives. nih.gov The exploration of novel, recoverable, and eco-friendly organocatalysts could also provide a sustainable alternative to corrosive homogeneous acid catalysts. nih.gov

Valorization of Greenhouse Gases : A frontier in sustainable chemistry involves using potent greenhouse gases as chemical feedstocks. Recent research has demonstrated the potential of sulfur hexafluoride (SF₆) as a fluorinating reagent, activated through photoredox catalysis. nih.govacs.org Applying such cutting-edge concepts to develop synthetic routes utilizing waste streams would represent a paradigm shift in the production of fluorinated amines. nih.gov

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave Irradiation Drastically reduced reaction times, improved yields, enhanced energy efficiency. tandfonline.com
Ultrasonic Irradiation Accelerated reaction rates, potential for catalyst-free reactions, use of green solvents like water. mdpi.comnih.govresearchgate.net
Novel Heterogeneous Catalysts Easy catalyst recovery and reuse, mild reaction conditions (ambient temperature), reduced waste. nih.gov
Sustainable Reagents Use of less toxic and hazardous chemicals, potential valorization of waste products (e.g., greenhouse gases). tandfonline.comnih.gov

Exploration of New Reaction Pathways and Multicomponent Reactions

The twin amino groups of o-phenylenediamines are a gateway to a vast array of cyclocondensation reactions, traditionally used to form benzimidazoles and other heterocyclic systems. researchgate.netmdpi.com However, the full reactive potential of this compound, particularly in modern synthetic transformations, remains largely untapped.

Future research should focus on:

Isocyanide-Based Multicomponent Reactions (I-MCRs) : I-MCRs, such as the Ugi and Passerini reactions, are highly efficient one-pot processes that generate molecular complexity from simple starting materials. mdpi.com The Groebke–Blackburn–Bienaymé three-component reaction, for example, provides rapid access to fused 3-aminoimidazoles. rsc.org Employing this compound as the diamine component in these reactions could yield novel libraries of highly substituted, fluorinated heterocycles with potential applications in drug discovery.

Higher-Order MCRs : Recent advancements have led to the development of reactions involving five or more components, enabling the construction of remarkably complex molecular architectures in a single step. nih.gov Probing the utility of the title diamine in these pseudo-five-component or six-component reactions could unlock synthetic pathways to previously inaccessible and structurally intricate compounds. nih.gov

Synthesis of Novel Heterocyclic Scaffolds : Beyond the well-trodden path to benzimidazoles, the reactivity of this compound should be explored with a wider range of reaction partners. Cyclocondensation with 1,2-diketones can lead to pyrazine-containing systems, while reactions with other synthons could yield novel thiadiazoles, quinoline-fused benzodiazepines, or other unique heterocyclic cores. nih.govjlu.edu.cnjmchemsci.com The specific halogenation pattern of the starting material is expected to impart distinct electronic and physical properties to these new scaffolds.

Design of Advanced Materials Beyond Current Applications

Ortho-phenylenediamines are critical monomers in the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). PBIs are renowned for their outstanding thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. researchgate.nettandfonline.com The incorporation of fluorine and chlorine into the monomer backbone presents a clear opportunity to design next-generation materials with tailored properties.

Unexplored avenues include:

Novel Fluorinated Polybenzimidazoles : The presence of fluorine atoms in a polymer backbone is known to enhance properties such as thermal stability, solubility, and gas permeability. Fluorinated PBIs are actively being investigated as high-temperature proton exchange membranes for fuel cells. researchgate.netresearchgate.net Synthesizing a novel PBI from this compound could lead to a material with a unique combination of properties, including enhanced flame retardancy (from chlorine) and improved processability and performance in harsh environments.

Precursors for Carbon Molecular Sieve Membranes (CMSMs) : The pyrolysis of polymer precursors is a key method for producing CMSMs for high-efficiency gas separation. Recent studies have shown that CMSMs derived from fluorinated PBIs exhibit exceptional performance, particularly for CO₂/CH₄ separation, with permeability and selectivity values that surpass the 2008 Robeson upper limit. acs.orgacs.org The unique halogenation pattern of a PBI derived from the title compound could create a distinct pore structure upon carbonization, potentially leading to membranes with unprecedented separation capabilities.

Advanced Polymeric Photosensitizers : Research has demonstrated that o-phenylenediamines can be polymerized with dyes using ultrasound-assisted methods to create nanostructured polymers. acs.org These materials can act as photosensitizers, generating singlet oxygen upon irradiation, which has applications in photodynamic therapy. acs.org The presence of a "heavy" chlorine atom in the polymer backbone derived from this compound could enhance intersystem crossing, a key step in the formation of the triplet state required for efficient singlet oxygen generation, thus leading to more potent photosensitizers.

Potential Material ApplicationKey Benefit from this compound
Fluorinated Polybenzimidazoles (PBIs) Enhanced thermal stability, chemical resistance, and flame retardancy for fuel cell membranes and aerospace applications. researchgate.nettandfonline.com
Carbon Molecular Sieve Membranes (CMSMs) Novel precursor for creating unique microporous structures for advanced gas separations (e.g., CO₂/CH₄). acs.orgacs.org
Polymeric Photosensitizers Potential for enhanced singlet oxygen generation due to the heavy-atom effect of chlorine, for applications in photodynamic therapy. acs.org

In-depth Mechanistic Investigations of Complex Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing conditions, controlling selectivity, and rationally designing new transformations. While the general mechanism of benzimidazole formation from o-phenylenediamines is understood to proceed through a monoacyl intermediate, the specific influence of the trifunctional (chloro-, difluoro-) substitution pattern on reactivity has not been studied. acs.orgacs.org

Future research should pursue:

Kinetic Analysis : Detailed kinetic studies are needed to quantify the electronic effects of the halogen substituents on reaction rates. Investigating the kinetics of both cyclocondensation and polymerization reactions involving this compound will provide valuable data on activation energies and rate laws. researchgate.net This knowledge is essential for optimizing reaction conditions and controlling the microstructure of resulting polymers. researchgate.net

Spectroscopic Interrogation : The use of in-situ spectroscopic techniques (e.g., NMR, IR) to monitor reaction progress can help identify and characterize transient intermediates. Trapping experiments could further elucidate the reactive pathways, confirming or challenging proposed mechanisms for complex multicomponent or cyclization reactions.

Computational Mechanistic Studies : Density Functional Theory (DFT) and other computational methods are invaluable for mapping potential energy surfaces, locating transition states, and calculating reaction barriers. jlu.edu.cn Such studies can provide a molecule-level picture of how the electron-withdrawing nature of the halogen atoms influences the nucleophilicity of the amino groups and the stability of intermediates, thereby guiding the development of new synthetic methods.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry provides a powerful platform for the in silico design and evaluation of new molecules before committing resources to their synthesis. DFT calculations have been shown to accurately predict the geometric, electronic, and spectroscopic properties of benzimidazole derivatives, with results showing excellent agreement with experimental data. ijcce.ac.irresearchgate.net

Prospective computational research includes:

Virtual Library Screening : A virtual library of potential products derived from this compound can be generated and screened computationally. By calculating key electronic properties such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential surfaces, researchers can identify candidates with desirable characteristics for applications in organic electronics, nonlinear optics, or as pharmaceutical scaffolds. sru.ac.ir This approach accelerates the discovery process by prioritizing the synthesis of the most promising targets.

Polymer Property Prediction : Before embarking on challenging polymer synthesis, computational modeling can be used to predict the properties of novel PBIs or other polymers. Theoretical calculations can estimate properties like chain stiffness, glass transition temperature, and even gas permeability through molecular dynamics simulations. This predictive capability allows for the rational design of new materials with properties tailored for specific advanced applications. acs.org

QSAR Modeling : For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By correlating DFT-calculated molecular descriptors with experimentally determined biological activity for a series of derivatives, predictive models can be built to guide the design of new, more potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4,5-difluoro-1,2-diaminobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Halogenated diamines are typically synthesized via catalytic coupling or nucleophilic substitution. For example, iron-catalyzed acceptorless dehydrogenative coupling (ADC) has been used to synthesize benzimidazoles from 1,2-diaminobenzenes and alcohols, suggesting similar methods could apply . Optimize temperature (80–120°C) and solvent (toluene or DMF) to balance reactivity and stability. Chloro/fluoro substituents may slow kinetics due to electron-withdrawing effects, requiring longer reaction times or higher catalyst loadings.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 19F^{19}F-NMR, and mass spectrometry (HRMS) to confirm the structure. Fluorine atoms induce distinct splitting patterns in NMR, while chlorine contributes isotopic signatures in MS. Compare retention times via HPLC with standards (e.g., CAS RN 77227-99-7 for analogous compounds) . Purity can be assessed via elemental analysis or differential scanning calorimetry (DSC) to detect melting point deviations .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is classified as a toxic organic solid (UN 2811) under transport regulations . Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of amine groups. Moisture sensitivity requires desiccants (e.g., molecular sieves). Safety protocols (gloves, goggles) are mandatory due to R36/37/38 hazards (eye/skin/respiratory irritation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis (e.g., benzimidazoles)?

  • Methodological Answer : The electron-deficient aromatic ring (due to Cl/F substituents) directs nucleophilic attack at specific positions. For example, iron-catalyzed ADC reactions with alcohols proceed via a dehydrogenation-condensation pathway, forming benzimidazoles . Density functional theory (DFT) calculations can map electron density distribution to predict regioselectivity. Kinetic studies (e.g., monitoring intermediate formation via in-situ IR) are recommended to elucidate rate-limiting steps.

Q. How do chloro/fluoro substituents influence biological activity compared to bromo/iodo analogues?

  • Methodological Answer : Fluorine’s high electronegativity and small size enhance membrane permeability, while chlorine offers moderate lipophilicity. Compare in vitro cytotoxicity (e.g., IC50_{50} in cancer cell lines) and maximum tolerated doses (MTD) with bromo/iodo derivatives (e.g., 4,5-dibromo-1,2-diaminobenzene has MTD >220 mg/kg in mice) . Structure-activity relationship (SAR) studies should evaluate halogen polarizability and hydrogen-bonding interactions with target proteins .

Q. How can researchers resolve contradictions in reported halogen effects on catalytic activity?

  • Methodological Answer : Conflicting data may arise from substituent electronic vs. steric effects. For example, chloro groups (-I effect) may deactivate the ring more than fluoro, reducing catalytic turnover. Use Hammett constants (σmeta_{meta} Cl: +0.37, F: +0.34) to model electronic contributions. Perform controlled experiments with mono-/di-halogenated analogues to isolate steric/electronic impacts .

Q. What advanced applications exist for this compound in materials science?

  • Methodological Answer : Its diamine structure enables coordination to transition metals (e.g., Fe, Cu) for catalytic frameworks. Explore metal-organic frameworks (MOFs) for gas storage or as Lewis acid catalysts. Fluorine’s electronegativity can enhance thermal stability in polymers. Pair with DFT-based crystallography to design supramolecular architectures .

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3-Chloro-4,5-difluoro-1,2-diaminobenzene
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3-Chloro-4,5-difluoro-1,2-diaminobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.